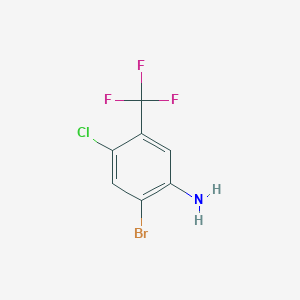
2-Bromo-4-chloro-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-5-(trifluoromethyl)aniline is a compound that is part of a family of aniline derivatives which are important in various chemical syntheses, including the preparation of agrochemical intermediates and functional molecules. The presence of bromo, chloro, and trifluoromethyl groups within the molecule suggests that it has distinct electronic properties and reactivity patterns that can be exploited in synthetic chemistry .
Synthesis Analysis
The synthesis of related aniline derivatives often involves the use of starting materials such as commercially available anilines and halogenated reagents. For instance, a method for preparing 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes uses BrCF2CF2Br and anilines under blue LED irradiation, indicating that similar conditions could potentially be applied to synthesize 2-Bromo-4-chloro-5-(trifluoromethyl)aniline . Additionally, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction followed by an addition reaction demonstrates the complexity and multi-step nature of aniline derivative synthesis .
Molecular Structure Analysis
The molecular structure of aniline derivatives is significantly influenced by the substituents attached to the aromatic ring. For example, chloro, bromo, and ethynyl substituents have been found to play similar roles in the crystal structures of 4-substituted anilines due to their comparable polarizations . This suggests that the bromo and chloro substituents in 2-Bromo-4-chloro-5-(trifluoromethyl)aniline would have a similar impact on its molecular structure.
Chemical Reactions Analysis
Aniline derivatives can undergo various chemical reactions, including bromination and fluoroalkylation, to yield products with different substitution patterns. The synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, for example, involves bromination under specific conditions, which could be relevant to the chemical reactions that 2-Bromo-4-chloro-5-(trifluoromethyl)aniline might undergo . Furthermore, the synthesis of meta-bromo- and meta-trifluoromethylanilines from cyclopentanones through a cascade reaction without the use of transition metals showcases the diverse synthetic routes available for aniline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives like 2-Bromo-4-chloro-5-(trifluoromethyl)aniline can be deduced from vibrational spectroscopy studies and quantum chemical calculations. For instance, the vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline have been investigated using FT-IR and FT-Raman spectra, and DFT computations have been used to derive optimized geometry, vibrational wavenumbers, and molecular electrostatic potential surfaces . These studies provide insights into the influence of substituents on the vibrational wavenumbers and the electron density distribution within the molecule, which are crucial for understanding the reactivity and stability of the compound.
Aplicaciones Científicas De Investigación
Application 1: Inhibitors of Hepatitis C Virus (HCV) NS3 Protease
- Summary of the Application : 2-Bromo-5-(trifluoromethyl)aniline is used in the synthesis and biochemical evaluation of a series of inhibitors of the hepatitis C virus (HCV) NS3 protease . This is significant because HCV NS3 protease is a key enzyme in the life cycle of the hepatitis C virus, and inhibiting its function can help treat hepatitis C.
- Methods of Application : While the exact methods of application or experimental procedures were not detailed in the sources, the general process involves using 2-Bromo-5-(trifluoromethyl)aniline in the synthesis of the inhibitors, which are then evaluated biochemically for their effectiveness against HCV NS3 protease .
Application 2: Synthesis of Trifluoromethylpyridines
- Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . 2-Bromo-5-(trifluoromethyl)aniline could potentially be used in the synthesis of these compounds.
- Methods of Application : The synthesis of TFMP derivatives typically involves various organic reactions, including halogenation, fluorination, and aromatic substitution . The exact methods of application or experimental procedures for using 2-Bromo-5-(trifluoromethyl)aniline in these processes were not detailed in the sources.
- Results or Outcomes : TFMP derivatives have been used in the protection of crops from pests, with more than 20 new TFMP-containing agrochemicals having acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-4-chloro-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVITUACFGUYVKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504863 |
Source


|
| Record name | 2-Bromo-4-chloro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-5-(trifluoromethyl)aniline | |
CAS RN |
193090-44-7 |
Source


|
| Record name | 2-Bromo-4-chloro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

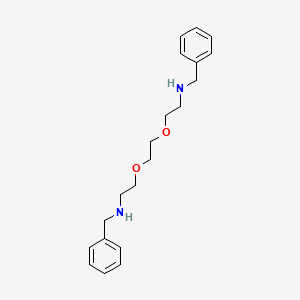
![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)

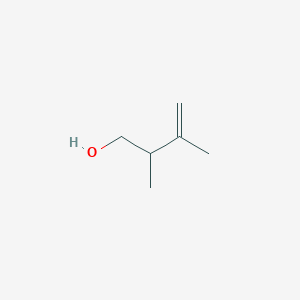

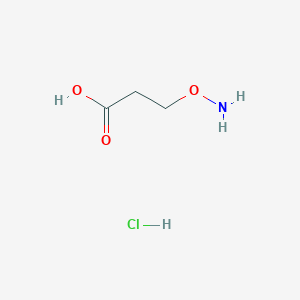
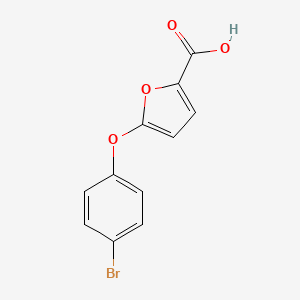
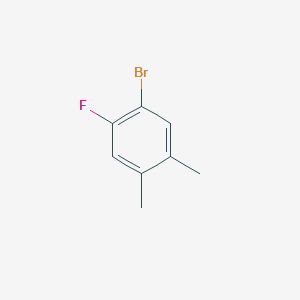
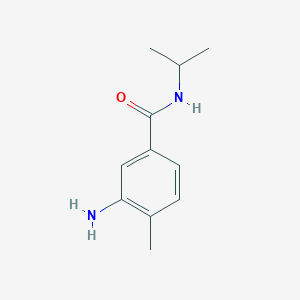
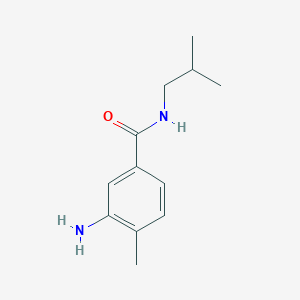

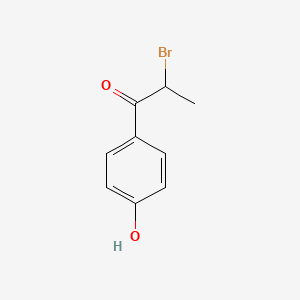

![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)